1-(2-Methoxyphenyl)-2-pyridin-4-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-2-pyridin-4-ylethanol is an organic compound that features a methoxyphenyl group and a pyridinyl group connected via an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-pyridin-4-ylethanol typically involves the reaction of 2-methoxybenzaldehyde with 4-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Techniques like recrystallization and chromatography are often employed for purification .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-2-pyridin-4-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-methoxyphenyl)-2-pyridin-4-ylketone.
Reduction: Formation of 1-(2-methoxyphenyl)-2-pyridin-4-ylethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-pyridin-4-ylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-pyridin-4-ylethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of a pyridinyl group.
2-(2-Methoxyphenyl)ethanol: Similar structure but lacks the pyridinyl group.
1-(2-Methoxyphenyl)-2-pyridin-4-ylmethane: Similar but with a methylene group instead of an ethanol moiety.
Uniqueness: 1-(2-Methoxyphenyl)-2-pyridin-4-ylethanol is unique due to the presence of both the methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C14H15NO2/c1-17-14-5-3-2-4-12(14)13(16)10-11-6-8-15-9-7-11/h2-9,13,16H,10H2,1H3 |
InChI Key |
PTLDFYKCCDVJJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CC2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.